

fundamental reactivity of the 5-(1-Hydroxyethyl)-2-methylpyridine structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(1-Hydroxyethyl)-2-methylpyridine

Cat. No.: B121989

[Get Quote](#)

An In-depth Technical Guide on the Fundamental Reactivity of the **5-(1-Hydroxyethyl)-2-methylpyridine** Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core reactivity of the **5-(1-hydroxyethyl)-2-methylpyridine** structure. The presence of both a secondary alcohol and a substituted pyridine ring offers a versatile platform for a variety of chemical transformations. This document outlines the principal reactions, provides generalized experimental protocols, and presents expected outcomes based on established chemical principles and data from analogous structures.

Introduction to 5-(1-Hydroxyethyl)-2-methylpyridine

5-(1-Hydroxyethyl)-2-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 1-hydroxyethyl group at the 5-position. The secondary alcohol is a key reactive center, allowing for oxidation, dehydration, esterification, etherification, and nucleophilic substitution. The pyridine ring itself influences the reactivity of the side chain and can undergo its own set of reactions. The structural motif of substituted pyridines is prevalent in a wide range of biologically active compounds, suggesting the potential of **5-(1-hydroxyethyl)-2-methylpyridine** and its derivatives in drug discovery and development.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Structure:

- Formula: C₈H₁₁NO
- Molecular Weight: 137.18 g/mol
- Key Features: A chiral center at the carbon bearing the hydroxyl group, a nucleophilic nitrogen atom in the pyridine ring, and an aromatic system.

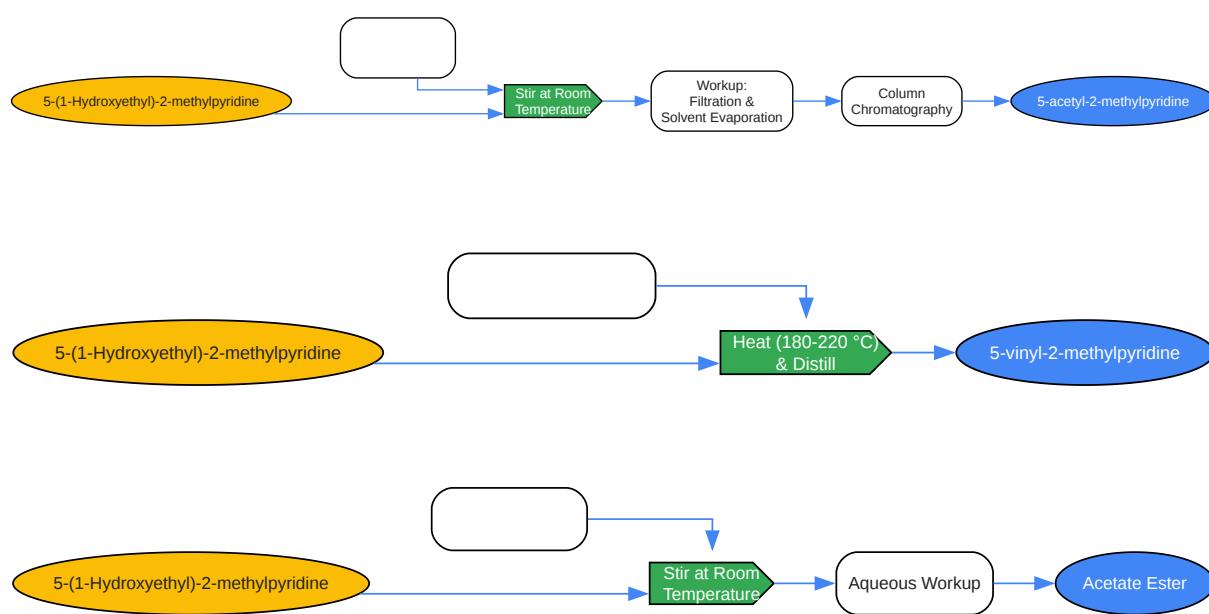
Core Reactivity and Synthetic Potential

The fundamental reactivity of **5-(1-hydroxyethyl)-2-methylpyridine** can be categorized by the transformations of its primary functional groups: the hydroxyethyl side chain and the pyridine ring.

Reactions of the Hydroxyethyl Group

The secondary alcohol of the 1-hydroxyethyl group is the most reactive site for a variety of common organic transformations.

The secondary alcohol can be readily oxidized to the corresponding ketone, 5-acetyl-2-methylpyridine. This transformation is a common step in the synthesis of various derivatives. A range of oxidizing agents can be employed for this purpose.


Generalized Experimental Protocol: Oxidation

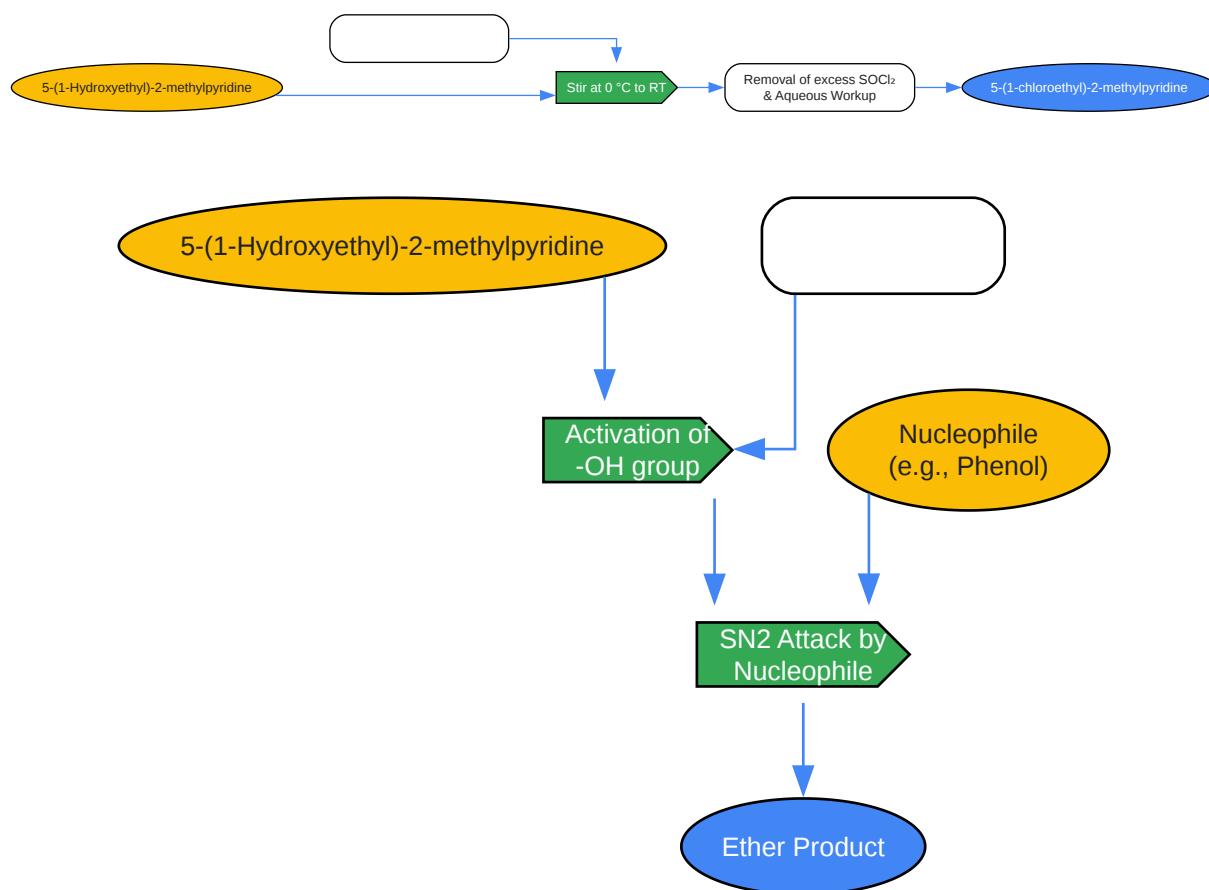

A solution of **5-(1-hydroxyethyl)-2-methylpyridine** in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by filtration through a pad of silica gel and evaporation of the solvent. The crude product can be purified by column chromatography.

Table 1: Oxidation of **5-(1-Hydroxyethyl)-2-methylpyridine**

Reactant	Reagents	Product	Expected Yield (%)	Spectroscopic Data (Predicted)
5-(1-Hydroxyethyl)-2-methylpyridine	Pyridinium Chlorochromate (PCC), Dichloromethane	5-acetyl-2-methylpyridine	85-95	¹ H NMR (CDCl ₃): δ 8.9 (s, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 2.6 (s, 3H), 2.5 (s, 3H). ¹³ C NMR (CDCl ₃): δ 197.0, 158.0, 150.0, 137.0, 132.0, 123.0, 26.0, 24.0. MS (EI): m/z 135 (M ⁺), 120, 92, 65.

Experimental Workflow: Oxidation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [fundamental reactivity of the 5-(1-Hydroxyethyl)-2-methylpyridine structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121989#fundamental-reactivity-of-the-5-1-hydroxyethyl-2-methylpyridine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com